3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
CAS No.:
Cat. No.: VC16300765
Molecular Formula: C14H11ClFN5S
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClFN5S |
|---|---|
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C14H11ClFN5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2 |
| Standard InChI Key | PNIUDZMPHWOCJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F |
Introduction
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. It is characterized by its unique structural features, including a triazole ring and a pyridine moiety, making it a heterocyclic organic compound due to the presence of nitrogen atoms in its triazole ring. This compound is notable for its potential applications in medicinal chemistry and material science, primarily due to its biological activities and interactions at the molecular level within biological systems.
Synthesis and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine typically involves several key steps that require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity of the final product. The synthetic route may involve multiple stages, including the formation of intermediate compounds and the use of catalysts to facilitate specific transformations.
Synthesis Steps
-
Starting Materials: The synthesis begins with appropriate starting materials, which are not explicitly detailed in available sources.
-
Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial for achieving high yields and purity.
-
Catalysts and Reagents: Specific catalysts and reagents may be used to facilitate the reaction and minimize side reactions.
Potential Applications and Biological Activities
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine is of interest in medicinal chemistry due to its potential biological activities. It may act by binding to specific enzymes or receptors, modulating their activity. The presence of chloro and fluorine atoms can enhance its lipophilicity and electronic effects, potentially increasing its affinity for biological targets.
Potential Applications Table
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Enzyme or receptor binding |
| Material Science | Not detailed in available sources |
| Biological Research | Further studies required for specific applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume